molecular formula C16H13ClO B7846168 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B7846168
M. Wt: 256.72 g/mol
InChI Key: GTYAXENHVWQUET-BJMVGYQFSA-N
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Description

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C₁₄H₁₂ClO

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of a base catalyst such as piperidine.

  • Cross-Coupling Reaction: Another method involves a cross-coupling reaction between 4-chlorophenylboronic acid and 3-methylphenylboronic acid using a palladium catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and efficiency in production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

  • Substitution: Substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 4-Chlorobenzoic acid and 3-methylbenzoic acid.

  • Reduction Products: 4-Chlorophenyl-3-methylphenylmethanol.

  • Substitution Products: Various substituted chlorobenzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: The compound may be used in the design of drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Chlorobenzophenone: Similar in structure but lacks the 3-methylphenyl group.

  • 3-Methylbenzophenone: Similar in structure but lacks the 4-chlorophenyl group.

  • 4-Chloroacetophenone: A related compound with a different functional group.

Uniqueness: The presence of both the 4-chlorophenyl and 3-methylphenyl groups in 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one gives it unique chemical and physical properties compared to its similar compounds.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAXENHVWQUET-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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